molecular formula C9H7N2NaO2 B2441697 Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 3013-05-6

Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2441697
CAS No.: 3013-05-6
M. Wt: 198.157
InChI Key: RGAQOUZWLPAPHM-UHFFFAOYSA-M
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Description

Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound is characterized by its unique structure, which includes a benzimidazole core with a carboxylate group and a sodium ion.

Properties

IUPAC Name

sodium;1-methylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.Na/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAQOUZWLPAPHM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction is carried out under mild conditions, often using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including condensation, ring cyclization, and oxidation conversion. These methods are optimized for high yield and purity, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve mild temperatures and pressures .

Major Products: The major products formed from these reactions include various substituted benzimidazoles, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. This mechanism is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate is unique due to its specific combination of a benzimidazole core with a carboxylate group and a sodium ion. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

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